Cas no 896286-29-6 (3-methanesulfonyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

3-Methanesulfonyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a trimethoxyphenyl group and a methanesulfonyl-substituted benzamide moiety. This compound is of interest in medicinal chemistry due to its potential as a kinase inhibitor or modulator of cellular signaling pathways. The trimethoxyphenyl group enhances lipophilicity and membrane permeability, while the methanesulfonyl moiety may contribute to binding affinity and selectivity. Its well-defined structure allows for precise structure-activity relationship studies. The compound is suited for research applications in drug discovery, particularly in oncology or inflammation, where targeted inhibition of key enzymes is critical. High purity and stability ensure reliable experimental reproducibility.
3-methanesulfonyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide structure
896286-29-6 structure
Product Name:3-methanesulfonyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide
CAS No:896286-29-6
MF:C19H19N3O7S
MW:433.43506360054
CID:6450895
Update Time:2025-10-25

3-methanesulfonyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-methanesulfonyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide
    • 3-methylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
    • Inchi: 1S/C19H19N3O7S/c1-26-14-9-12(10-15(27-2)16(14)28-3)18-21-22-19(29-18)20-17(23)11-6-5-7-13(8-11)30(4,24)25/h5-10H,1-4H3,(H,20,22,23)
    • InChI Key: PCRIIDHPPZLRNV-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC(OC)=C(OC)C(OC)=C2)O1)(=O)C1=CC=CC(S(C)(=O)=O)=C1

3-methanesulfonyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2557-0058-2μmol
3-methanesulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
896286-29-6 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2557-0058-5μmol
3-methanesulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
896286-29-6 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2557-0058-10μmol
3-methanesulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
896286-29-6 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2557-0058-20μmol
3-methanesulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
896286-29-6 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2557-0058-1mg
3-methanesulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
896286-29-6 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2557-0058-2mg
3-methanesulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
896286-29-6 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2557-0058-3mg
3-methanesulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
896286-29-6 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2557-0058-4mg
3-methanesulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
896286-29-6 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2557-0058-5mg
3-methanesulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
896286-29-6 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2557-0058-10mg
3-methanesulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
896286-29-6 90%+
10mg
$79.0 2023-05-16

Additional information on 3-methanesulfonyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide

Professional Introduction to Compound with CAS No. 896286-29-6 and Product Name: 3-methanesulfonyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide

Compound with the CAS number 896286-29-6, specifically identified as 3-methanesulfonyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure of this compound incorporates a 3-methanesulfonyl group, a 1,3,4-oxadiazole core, and a 3,4,5-trimethoxyphenyl substituent, which collectively contribute to its distinctive chemical and pharmacological characteristics.

The 1,3,4-oxadiazole ring is a heterocyclic compound that has been extensively studied for its role in various pharmaceutical applications. Its stability and reactivity make it an ideal scaffold for designing bioactive molecules. In particular, the presence of the 3-methanesulfonyl group enhances the compound's solubility and metabolic stability, which are critical factors for drug development. The 3,4,5-trimethoxyphenyl moiety further modulates the electronic properties of the molecule, influencing its interactions with biological targets.

Recent research in medicinal chemistry has highlighted the importance of 1,3,4-oxadiazole derivatives in the development of novel therapeutic agents. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The structural features of 3-methanesulfonyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide make it a particularly interesting candidate for further investigation.

One of the most compelling aspects of this compound is its potential as an inhibitor of key enzymatic pathways involved in disease progression. Studies have indicated that the 1,3,4-oxadiazole core can interact with enzymes in a manner that disrupts their normal function. This interaction is thought to be mediated by the electron-withdrawing nature of the 3-methanesulfonyl group and the electron-donating effects of the 3,4,5-trimethoxyphenyl substituent. Such interactions have been observed in several experimental models and suggest that this compound may have therapeutic potential.

The synthesis of 3-methanesulfonyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide involves a multi-step process that requires precise control over reaction conditions. The introduction of the 1,3,4-oxadiazole ring typically involves cyclization reactions under controlled temperatures and inert atmospheres. The subsequent functionalization with the 3-methanesulfonyl and 3,4,5-trimethoxyphenyl groups requires careful selection of reagents and catalysts to ensure high yields and purity.

In terms of pharmacokinetic properties, 896286-29-6 exhibits favorable solubility profiles in both aqueous and organic solvents. This characteristic is advantageous for formulating drug products that require stable delivery systems. Additionally, 896286-29-6 demonstrates good metabolic stability, which minimizes degradation during biological processing. These properties are essential for ensuring that the compound remains active within the body long enough to exert its therapeutic effects.

The potential applications of this compound extend beyond traditional pharmaceutical uses. Researchers are exploring its utility in agrochemicals and specialty chemicals where its unique structural features may provide novel solutions to existing challenges. The versatility of 1,3,4-oxadiazole derivatives, such as those exemplified by 896286-29-6, underscores their importance as building blocks for innovative chemical entities.

As our understanding of biological systems continues to evolve, 896286-29-6 holds promise for addressing complex diseases that are currently difficult to treat effectively. The integration of computational modeling and high-throughput screening techniques has accelerated the discovery process for new bioactive molecules like this one. By leveraging these advanced methodologies, researchers can more efficiently identify compounds with optimal pharmacological profiles.

The future development of 896286-29-6 will likely involve further optimization to enhance its efficacy and safety profiles. This may include modifications to improve binding affinity or reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into clinical applications.

In conclusion, 896286-29-6 (also known as *3-methanesulfonyl-N--5-(3,4,5-trimethoxyphenyl-1,3,4-oxadiazol-2-ybenzamide)* ) represents a significant advancement in pharmaceutical chemistry with broad potential applications across multiple therapeutic areas.* Its unique structural features,* including* *the 1, 3, 4-oxadiazole core,* **the * **methylsulfonyl group,* *and* **the * **trimethoxyphenyl substituent,* provide* *a* versatile scaffold for designing novel bioactive molecules.* Further research* *is anticipated* *to unlock* *its full therapeutic potential.* As advancements continue* *in computational biology* *and drug discovery technologies,* compounds like* *this one* *are poised to play an increasingly important role in addressing global health challenges.*

Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.